

Introduction: The Strategic Importance of Fluorinated Building Blocks

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Compound of Interest

Compound Name: *Methyl 2,2-difluoro-2-phenylacetate*

CAS No.: 56071-96-6

Cat. No.: B1641984

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In the landscape of modern drug discovery and materials science, the selective incorporation of fluorine atoms into organic molecules is a cornerstone strategy for modulating physicochemical and biological properties. The difluoromethyl group (CF₂) in particular, serves as a bioisostere for hydroxyl, thiol, or carbonyl groups, offering profound improvements in metabolic stability, membrane permeability, and binding affinity. **Methyl 2,2-difluoro-2-phenylacetate**, a derivative of α,α -difluorophenylacetic acid, has emerged as a critical and versatile building block for introducing the benzylic difluoromethylene motif into complex molecular scaffolds.[1]

This guide provides a comprehensive technical overview of **Methyl 2,2-difluoro-2-phenylacetate**, designed for researchers, chemists, and drug development professionals. We will delve into its nomenclature, physicochemical properties, synthesis methodologies, and key applications, with a focus on the underlying chemical principles and practical, field-proven insights.

Chemical Identity and Nomenclature

Precise identification is paramount in chemical synthesis and procurement. **Methyl 2,2-difluoro-2-phenylacetate** is known by several synonyms, and its primary identifier is its CAS (Chemical Abstracts Service) number.

Identifier	Value	Source
IUPAC Name	methyl 2,2-difluoro-2-phenylacetate	[2]
Primary Synonym	Methyl difluorophenylacetate	[2]
CAS Number	56071-96-6	[2]
Molecular Formula	C ₉ H ₈ F ₂ O ₂	Calculated
Molecular Weight	186.16 g/mol	Calculated

Note: It is crucial to distinguish the methyl ester (CAS 56071-96-6) from its parent carboxylic acid, α,α -Difluorophenylacetic acid (CAS 360-03-2), which serves as its common precursor.[1]
[3]

Physicochemical and Safety Profile

Understanding the physical properties and safety requirements is essential for the effective handling, storage, and application of this reagent.

Property	Value	Source(s)
Physical State	Liquid	[4]
Appearance	Clear	[4]
Boiling Point	~196 °C / 385 °F (for phenyl acetate, a related compound)	[5]
Density	~1.073 g/cm ³ (for phenyl acetate, a related compound)	[5]
Storage	Store in a cool, dry, well-ventilated place. Keep container tightly closed.	[5][6][7]

Safety and Handling Synopsis

As with any laboratory chemical, proper safety protocols must be observed.

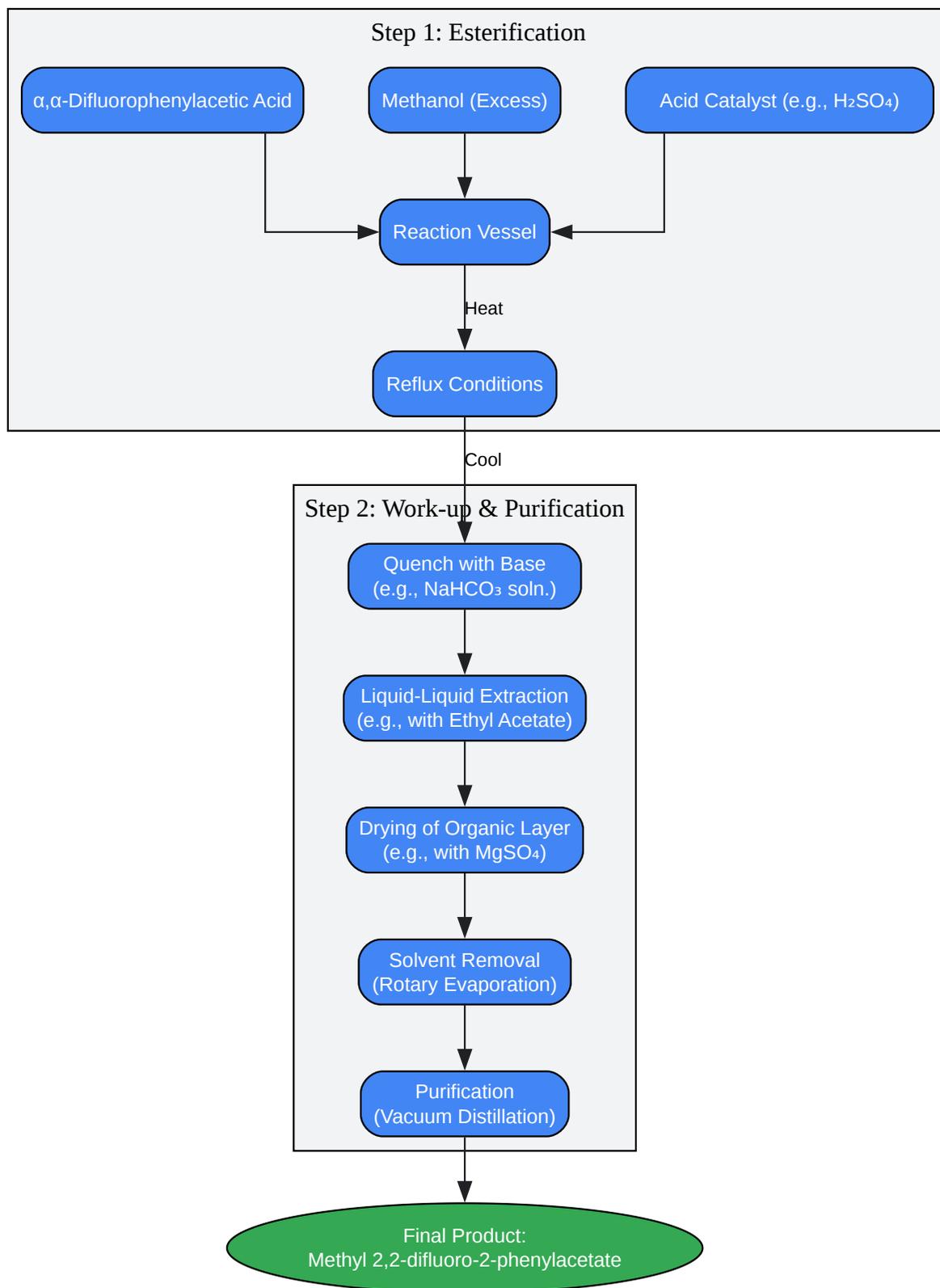
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation.[6]
- Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases. [7]
- Stability: The compound is stable under recommended storage conditions.[6][7]
- First Aid: In case of skin contact, wash off with soap and plenty of water. For eye contact, flush with water as a precaution. If inhaled, move the person to fresh air. If ingested, rinse the mouth with water and seek medical attention.[6]

Synthesis and Mechanistic Considerations

Methyl 2,2-difluoro-2-phenylacetate is typically synthesized via the esterification of its parent acid, α,α -difluorophenylacetic acid. The choice of this two-step approach is rooted in the accessibility of the parent acid, which is a stable and readily available building block.[8]

Workflow: Synthesis via Fischer Esterification

The most direct and industrially scalable method is the acid-catalyzed esterification of α,α -difluorophenylacetic acid with methanol. This classic reaction, known as Fischer esterification, is an equilibrium process driven to completion by using an excess of the alcohol or by removing the water byproduct.



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Caption: General workflow for the synthesis of **Methyl 2,2-difluoro-2-phenylacetate**.

Protocol: Laboratory-Scale Synthesis

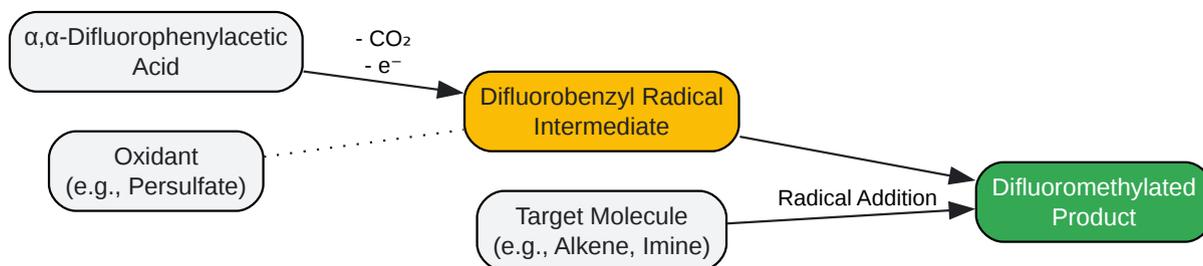
- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add α,α -difluorophenylacetic acid (1.0 eq).
- **Reagent Addition:** Add an excess of methanol (e.g., 10-20 eq) to serve as both reagent and solvent.
- **Catalysis:** Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).
Causality: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
- **Reaction:** Heat the mixture to reflux and maintain for several hours (e.g., 4-12 h), monitoring progress by TLC or GC-MS.
- **Work-up:** After cooling to room temperature, slowly add the reaction mixture to a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3x).
- **Purification:** Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude ester is then purified by vacuum distillation to yield the final product. **Trustworthiness:** Each step of the work-up is designed to systematically remove impurities—unreacted acid, catalyst, water, and solvent—ensuring a high-purity final product.

Applications in Research and Drug Development

The primary utility of α,α -difluorophenylacetic acid and its esters lies in their role as precursors to the difluorobenzyl radical. This highly valuable reactive intermediate is used to install the difluoromethylated aryl motif into target molecules.^[1]

Decarboxylative Functionalization

The parent acid is particularly effective in radical decarboxylative reactions.^[1] This process involves the oxidative removal of the carboxyl group to form a difluorobenzyl radical, which can then be used in various carbon-carbon and carbon-heteroatom bond-forming reactions.^{[1][8]}



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